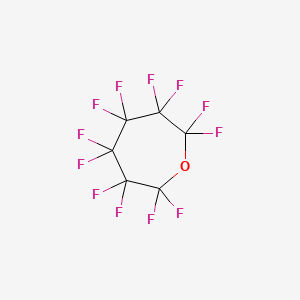
Dodecafluorooxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluorooxepane typically involves the fluorination of oxepane. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety and efficiency of the production process. The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dodecafluorooxepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated ethers.
Substitution: Various substituted perfluorinated ethers.
Aplicaciones Científicas De Investigación
Dodecafluorooxepane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of dodecafluorooxepane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but its low toxicity and stability make it a promising candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorohexane: Another perfluorinated compound with similar thermal stability and chemical resistance.
Perfluorooctane: Known for its use in industrial applications and similar chemical properties.
Perfluorodecalin: Used in medical applications and shares similar biocompatibility.
Uniqueness
Dodecafluorooxepane stands out due to its unique ether structure, which provides distinct chemical properties compared to other perfluorinated compounds. Its combination of low toxicity, high thermal stability, and low global warming potential makes it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
788-41-0 |
|---|---|
Fórmula molecular |
C6F12O |
Peso molecular |
316.04 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooxepane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,14)6(17,18)19-5(15,16)3(1,11)12 |
Clave InChI |
WDXFZSLMIIPQCF-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
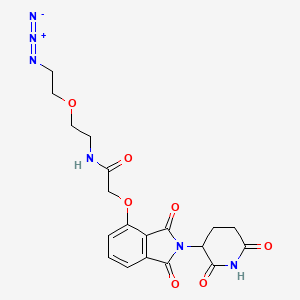

![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
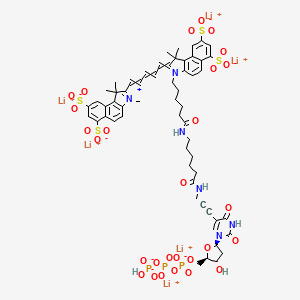
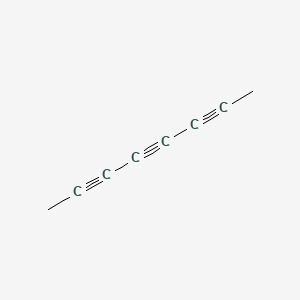

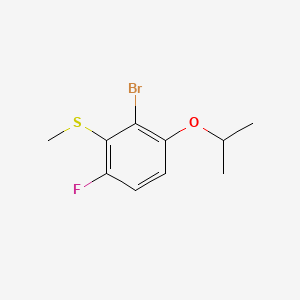
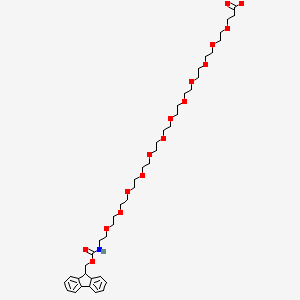
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
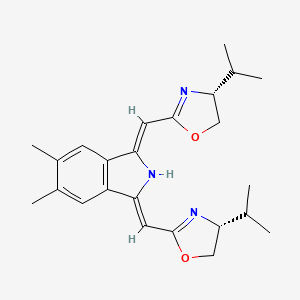
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
